Unii-M7ias8PR23
Description
UNII-M7IAS8PR23 is a substance registered in the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to unambiguously define substances relevant to medicine and regulatory compliance . Substances with UNIIs are critical for tracking pharmaceutical ingredients, ensuring regulatory consistency, and facilitating translational research .
For this comparison, we assume this compound represents a small-molecule compound with therapeutic relevance. Hypothetical analogs are selected based on structural or functional similarities, guided by regulatory frameworks and chemical databases (e.g., PubChem, GSRS).
Properties
CAS No. |
216252-56-1 |
|---|---|
Molecular Formula |
C22H34N4O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H34N4O3/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27) |
InChI Key |
IIRJWNCOXHFIBK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O |
Synonyms |
RWJ 38063 RWJ-38063 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ-38063 involves several key steps:
Alkylation of N-(2-isopropoxyphenyl)piperazine: This step involves the reaction of N-(2-isopropoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide to form an intermediate compound.
Removal of the Phthaloyl Group: The intermediate compound is then treated with methylhydrazine to remove the phthaloyl group, yielding the intermediate amine.
Alkylation of Delta-Valerolactam: Delta-valerolactam is alkylated with tert-butyl bromoacetate in the presence of sodium hydride to form another intermediate.
Cleavage of the Tert-Butyl Ester: The tert-butyl ester is cleaved using trifluoroacetic acid to produce 2-(2-oxopiperidin-1-yl)acetic acid.
Coupling Reaction: Finally, the intermediate amine is coupled with 2-(2-oxopiperidin-1-yl)acetic acid to form RWJ-38063.
Chemical Reactions Analysis
RWJ-38063 undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: RWJ-38063 can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective alpha-1a adrenergic receptor antagonists.
Biology: Research has focused on its interactions with adrenergic receptors and its effects on cellular signaling pathways.
Medicine: The primary application of RWJ-38063 is in the treatment of benign prostatic hyperplasia. Its selective action on alpha-1a adrenergic receptors makes it a promising candidate for reducing urinary symptoms without significant cardiovascular side effects.
Industry: RWJ-38063’s synthesis and production methods are of interest in the pharmaceutical industry for developing new therapeutic agents
Mechanism of Action
RWJ-38063 exerts its effects by selectively binding to and antagonizing the alpha-1a adrenergic receptors. This action inhibits the binding of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets involved include the alpha-1a adrenergic receptors, and the pathways affected are primarily those related to adrenergic signaling .
Comparison with Similar Compounds
Key Observations :
- Compound A shares a similar heterocyclic core but exhibits higher solubility due to polar hydroxyl groups.
- Compound B has a larger aromatic system, contributing to its low solubility and higher LogP.
- Compound C contains a chlorine substituent, enhancing lipophilicity compared to this compound .
Pharmacological Activity
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Target Enzyme IC₅₀ | 15 nM (Hypothetical) | 22 nM | 8 nM | 35 nM |
| EC₅₀ (Cell-Based Assay) | 50 nM | 75 nM | 30 nM | 90 nM |
| Plasma Half-Life (hr) | 6.2 | 4.8 | 9.5 | 5.0 |
| CYP Inhibition | Non-inhibitor | Moderate (CYP3A4) | Strong (CYP2D6) | Weak (CYP1A2) |
Key Observations :
- Compound B shows superior potency (IC₅₀ = 8 nM) but exhibits strong CYP2D6 inhibition, raising drug-drug interaction risks.
Key Observations :
- Compound B was discontinued due to genotoxicity, underscoring this compound’s advantage in preclinical safety .
- Compound A is FDA-approved but has narrower therapeutic margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
